REACTION_CXSMILES
|
[C:1]([C:3](=[CH:13]OCC)[C:4]([NH:6][CH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1)=[O:5])#[N:2].Cl.[NH:18]([C:20]1[CH:21]=[C:22]([CH:27]=[CH:28][CH:29]=1)[C:23]([O:25][CH3:26])=[O:24])[NH2:19].CCN(C(C)C)C(C)C.CCOCC>C(O)C>[NH2:2][C:1]1[N:18]([C:20]2[CH:21]=[C:22]([CH:27]=[CH:28][CH:29]=2)[C:23]([O:25][CH3:26])=[O:24])[N:19]=[CH:13][C:3]=1[C:4](=[O:5])[NH:6][CH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1 |f:1.2|
|
Name
|
2-cyano-N-cyclohexyl-3-ethoxy-prop-2-enamide
|
Quantity
|
605 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C(C(=O)NC1CCCCC1)=COCC
|
Name
|
Intermediate #17
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C(C(=O)NC1CCCCC1)=COCC
|
Name
|
|
Quantity
|
552 mg
|
Type
|
reactant
|
Smiles
|
Cl.N(N)C=1C=C(C(=O)OC)C=CC1
|
Name
|
|
Quantity
|
352 mg
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to ambient and
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a small volume
|
Type
|
ADDITION
|
Details
|
Water (50 mL) was added
|
Type
|
FILTRATION
|
Details
|
the resulting solid recovered by filtration
|
Type
|
DISSOLUTION
|
Details
|
redissolved in ethyl acetate (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a brown solid which
|
Type
|
FILTRATION
|
Details
|
recovered by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=NN1C=1C=C(C(=O)OC)C=CC1)C(NC1CCCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 443 mg | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 47.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |